GW6471

PPAR Selectivity Nuclear Receptor Pharmacology

GW6471 is the definitive complete PPARα antagonist—unlike fenofibrate (agonist) or GW9662 (partial/PPARγ-selective). It drives SMRT/NCoR recruitment to fully block transcriptional activity (IC50 0.24 µM), eliminating PPARγ cross-talk that confounds cancer and metabolic research. Validated in vivo in RCC xenografts (20 mg/kg IP) with clear target engagement, it is the superior probe for dissecting PPARα-specific pathways in oncology, vascular biology, and neuro-nociceptive signaling.

Molecular Formula C35H36F3N3O4
Molecular Weight 619.7 g/mol
CAS No. 436159-64-7
Cat. No. B3425603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW6471
CAS436159-64-7
Molecular FormulaC35H36F3N3O4
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C
InChIInChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1
InChIKeyTYEFSRMOUXWTDN-DYQICHDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW6471 (CAS 436159-64-7): A PPARα Antagonist for Precision Investigation of Metabolic Reprogramming in Cancer and Endothelial Function


GW6471 is a small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor central to lipid metabolism, energy homeostasis, and cellular proliferation [1]. It binds the PPARα ligand-binding domain, promoting the recruitment of co-repressor proteins such as SMRT and NCoR . In a cell-based reporter assay, GW6471 completely inhibits agonist-induced PPARα activation with an IC50 of 0.24 µM . Its primary application is as a chemical probe to dissect PPARα-mediated pathways in oncology, particularly in cancers where metabolic reprogramming is a hallmark [2].

Why a Generic PPARα Antagonist Cannot Substitute for GW6471: Evidence for Unique Selectivity and Co-Repressor Recruitment


While several compounds are described as PPARα antagonists, GW6471 demonstrates a unique combination of potency, selectivity, and a distinct mechanism of action that cannot be assumed for all agents in its class. Unlike common agonists (e.g., fenofibrate) which have opposing effects [1], or other antagonists (e.g., GW9662) which may exhibit partial agonism or different isoform selectivity [2], GW6471 is characterized as a complete antagonist that drives specific co-repressor recruitment [3]. Furthermore, studies show it can act as a dual PPARα/γ antagonist, a profile that differentiates it from the strictly PPARγ-selective GW9662 and can lead to distinct biological outcomes [4].

Quantitative Differentiation of GW6471 from Key PPARα/γ Antagonists: A Comparative Evidence Analysis


GW6471 vs. GW9662: A 7.7-Fold Higher Selectivity for PPARα Over PPARγ in Binding Assays

In a direct head-to-head TR-FRET binding assay, GW6471 demonstrates a markedly different selectivity profile compared to the common PPAR antagonist GW9662. While GW9662 is highly selective for PPARγ, GW6471 exhibits a clear preference for PPARα. The binding affinity of GW6471 for PPARα is 95.3 ± 42.0 nM, whereas its affinity for PPARγ is 39.4 ± 18.2 nM [1]. In contrast, GW9662 shows an IC50 of 213.9 ± 64.6 nM for PPARα but a significantly more potent IC50 of 12.4 ± 3.6 nM for PPARγ [1]. This translates to a selectivity ratio (PPARα/PPARγ IC50) of approximately 2.4 for GW6471, compared to ~17.2 for GW9662. This means GW6471 is 7.7-fold less biased towards PPARγ than GW9662, making it a more suitable tool for studies requiring a more balanced or PPARα-centric antagonism [1].

PPAR Selectivity Nuclear Receptor Pharmacology Antagonist Comparison

GW6471 vs. Fenofibrate: Opposing Functional Effects on Endothelial Angiogenesis

A direct comparison of GW6471 (antagonist) and fenofibrate (agonist) in a HUVEC matrigel angiogenesis assay reveals that these two PPARα ligands have opposing effects. Treatment with the agonist fenofibrate significantly inhibited tube formation (a measure of angiogenesis) across multiple parameters (size, length, junction) with P < 0.05 [1]. Conversely, treatment with GW6471 resulted in a trend towards increased angiogenesis compared to the control (P > 0.05) [1]. This demonstrates that GW6471 not only blocks agonist activity but can produce functionally distinct, and sometimes opposite, outcomes in relevant cellular models, confirming its utility as a true antagonist for pathway dissection.

Angiogenesis Endothelial Biology PPARα Modulation Functional Antagonism

GW6471 vs. GW7647: Direct Functional Blockade of PPARα-Mediated Analgesia in Neuronal Cells

In rat dorsal root ganglion (DRG) neurons, the PPARα agonist GW7647 produces a rapid, non-genomic inhibition of acid-sensing ion channel (ASIC) currents, reducing the maximal current response to proton by 36.9 ± 2.3% [1]. Crucially, this effect is specifically and completely blocked by pre-treatment with the antagonist GW6471 [1]. This demonstrates a direct, on-target, and quantifiable functional antagonism in a native neuronal system, where GW6471 effectively reverses the agonist's rapid signaling effect. This provides a clear, cell-based functional validation of GW6471's antagonistic activity beyond simple reporter assays.

Neuropharmacology Pain Ion Channels PPARα Antagonism

GW6471 vs. DMSO Control: Tumor Growth Attenuation and Target Engagement in RCC Xenograft Model

In a subcutaneous xenograft mouse model of renal cell carcinoma (RCC) using Caki-1 cells, treatment with GW6471 resulted in a significant attenuation of tumor growth compared to vehicle control [1]. The in vivo dose regimen (20 mg/kg, intraperitoneal, every other day) was demonstrated to be efficacious and was associated with on-target effects on the oncogene c-Myc, a key regulator of metabolic reprogramming in RCC [1][2]. This in vivo validation of target engagement and anti-tumor activity distinguishes GW6471 from many chemical probes that lack documented in vivo efficacy or pharmacokinetic characterization.

Renal Cell Carcinoma In Vivo Efficacy Metabolic Reprogramming Xenograft Model

Validated Research and Industrial Applications for GW6471 Based on Comparative Evidence


Investigating PPARα-Selective Mechanisms in Oncology Models

Given its 7.7-fold lower PPARγ selectivity compared to GW9662 [1], GW6471 is the superior choice for studies aimed at isolating PPARα-specific effects in cancer cell lines where PPARγ cross-talk is a concern. Its validated ability to attenuate tumor growth and inhibit metabolic reprogramming in RCC models [2], along with its effects on breast cancer stem cells [3], positions it as a key tool for preclinical oncology research targeting PPARα-driven lipid metabolism and proliferation.

Dissecting Opposing PPARα Signaling in Vascular and Endothelial Biology

The documented functional opposition to the PPARα agonist fenofibrate in angiogenesis assays [4] makes GW6471 an essential reagent for vascular biology. It allows researchers to explore the dichotomous role of PPARα signaling in endothelial function, moving beyond simple pathway inhibition to understand how antagonism can produce physiologically distinct outcomes in processes like tube formation and vascular remodeling.

Validating PPARα-Dependent Rapid Signaling in Neurobiology and Pain Research

GW6471's capacity to completely block the rapid, non-genomic effects of a PPARα agonist on ASIC currents in DRG neurons [5] provides a strong rationale for its use in neuropharmacology. It is a critical tool for validating that an observed effect is specifically mediated by PPARα, particularly in studies of rapid nociceptive signaling, where the canonical transcriptional pathway may not be the primary driver.

Preclinical In Vivo Studies of PPARα Antagonism in Cancer

The established in vivo efficacy of GW6471 in an RCC xenograft model, at a defined and tolerable dose (20 mg/kg IP every other day) with documented target engagement (c-Myc modulation) [2][6], provides a validated framework for animal studies. This evidence supports its procurement for researchers planning to transition from in vitro findings to in vivo proof-of-concept for PPARα-targeted therapies in cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW6471

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.